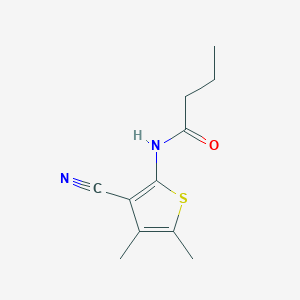![molecular formula C22H29N3O2 B251083 N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251083.png)
N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide, commonly known as NEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NEB is a small molecule that belongs to the class of benzamides and is widely used in the study of various biological processes.
Mechanism of Action
NEB exerts its effects by inhibiting the activity of various enzymes and proteins involved in cellular processes. For example, NEB has been shown to inhibit the activity of PARP, an enzyme that plays a critical role in repairing DNA damage. Inhibition of PARP by NEB leads to the accumulation of DNA damage and ultimately cell death. Similarly, NEB has been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression by modifying histone proteins. Inhibition of HDACs by NEB leads to changes in gene expression and ultimately cell death.
Biochemical and Physiological Effects:
NEB has been shown to have significant biochemical and physiological effects, especially in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. NEB has also been shown to inhibit the growth of tumor xenografts in animal models. In addition, NEB has been shown to enhance the sensitivity of cancer cells to radiation and chemotherapy.
Advantages and Limitations for Lab Experiments
NEB has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been extensively characterized in various biological assays, making it a valuable tool compound for investigating various cellular processes. However, NEB also has some limitations. Its effects on cellular processes may be cell-type specific, and its potency may vary depending on the experimental conditions.
Future Directions
There are several future directions for the study of NEB. One area of interest is the development of more potent and selective analogs of NEB that can be used as therapeutic agents for the treatment of cancer and other diseases. Another area of interest is the investigation of the role of NEB in various biological processes, such as inflammation and immune response. Finally, the development of new assays and techniques for the study of NEB and its effects on cellular processes will be critical for advancing our understanding of its mechanism of action and potential applications.
Synthesis Methods
The synthesis of NEB involves the reaction of 4-isopropoxybenzoic acid with 4-(4-ethyl-1-piperazinyl)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure NEB.
Scientific Research Applications
NEB has numerous scientific research applications, especially in the study of various biological processes. It is widely used as a tool compound to investigate the role of various proteins and enzymes in cellular processes such as cell proliferation, differentiation, and apoptosis. NEB has been shown to inhibit the activity of various enzymes such as poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and heat shock protein 90 (HSP90). These enzymes play critical roles in various cellular processes, and their inhibition by NEB has been shown to have significant effects on cell growth and survival.
properties
Molecular Formula |
C22H29N3O2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H29N3O2/c1-4-24-13-15-25(16-14-24)20-9-7-19(8-10-20)23-22(26)18-5-11-21(12-6-18)27-17(2)3/h5-12,17H,4,13-16H2,1-3H3,(H,23,26) |
InChI Key |
PWOZPTCHGPKELD-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)

![3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251010.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)
![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)